

Technical Guide: Synthesis of N-Benzyl-2-chloroacetamide from Benzylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Benzyl-2-chloroacetamide*

Cat. No.: B079565

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides an in-depth technical overview of the synthesis of **N-Benzyl-2-chloroacetamide**, a valuable intermediate in organic and medicinal chemistry. The primary synthetic route discussed is the nucleophilic acyl substitution between benzylamine and chloroacetyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, involves the acylation of the primary amine with an acid chloride.^{[1][2]} The process is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.^{[3][4]}

N-Benzyl-2-chloroacetamide serves as a versatile building block, primarily due to the reactivity of the chlorine atom, which can be readily displaced by various nucleophiles to generate a diverse range of derivatives.^[5] This guide details a reliable experimental protocol, summarizes key quantitative data, and provides characterization information to assist researchers in the successful synthesis and validation of this compound.

Reaction Scheme and Properties

The synthesis proceeds via the reaction of benzylamine with chloroacetyl chloride.

General Reaction: Benzylamine + Chloroacetyl Chloride → **N-Benzyl-2-chloroacetamide** + HCl

A base, such as triethylamine, is used to scavenge the HCl produced.

Table 1: Physical and Chemical Properties of Key Compounds

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Role	Melting Point (°C)
Benzylamine	C ₇ H ₉ N	107.15	Starting Material	-10
Chloroacetyl Chloride	C ₂ H ₂ Cl ₂ O	112.94	Reagent	-22
Triethylamine	C ₆ H ₁₅ N	101.19	Base	-115
Dichloromethane	CH ₂ Cl ₂	84.93	Solvent	-96.7
N-Benzyl-2-chloroacetamide	C ₉ H ₁₀ ClNO	183.63	Product	91-94

Data sourced from various chemical suppliers and literature.[\[1\]](#)

Experimental Protocol

This protocol describes a common and effective method for the synthesis of **N-Benzyl-2-chloroacetamide** using an organic base in an anhydrous organic solvent, which has been shown to produce good yields.[\[5\]](#)

Materials:

- Benzylamine (1.0 eq.)
- Chloroacetyl chloride (1.1 eq.)
- Triethylamine (1.2 eq.)
- Anhydrous Dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO₃) solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 eq.) and dissolve it in anhydrous dichloromethane.
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Base Addition:** To the stirred solution, add triethylamine (1.2 eq.).
- **Reagent Addition:** Add a solution of chloroacetyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise to the reaction mixture via a dropping funnel over 30-45 minutes. Maintain the temperature at 0 °C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:**
 - Quench the reaction by adding deionized water.
 - Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:**
 - Filter off the drying agent.
 - Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.

- The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure **N-Benzyl-2-chloroacetamide** as a white crystalline solid.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized product.

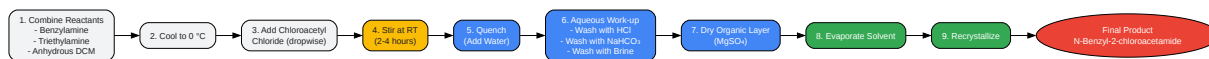
Table 2: Summary of Characterization Data for **N-Benzyl-2-chloroacetamide**

Parameter	Data	Reference
Appearance	White crystalline solid	[1]
Melting Point	91-94 °C	[1]
IR (cm ⁻¹)	~3275 (N-H stretch), ~1645 (C=O, amide I), ~1550 (N-H bend, amide II)	[1]
¹ H NMR (CDCl ₃)	δ ~7.3 (m, 5H, Ar-H), ~6.7 (br s, 1H, NH), ~4.5 (d, 2H, CH ₂ -Ph), ~4.1 (s, 2H, Cl-CH ₂)	Predicted based on analogs[3] [4]
¹³ C NMR (CDCl ₃)	δ ~166.0 (C=O), ~137.5 (Ar-C), ~129.0 (Ar-CH), ~128.0 (Ar-CH), ~127.8 (Ar-CH), ~44.0 (CH ₂ -Ph), ~42.8 (Cl-CH ₂)	Predicted based on analogs[3] [4]

Note: NMR chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are abbreviated as s (singlet), d (doublet), and m (multiplet). Predicted data is based on spectral analysis of structurally similar N-substituted-2-chloroacetamides.[3][4]

Synthesis Workflow

The following diagram illustrates the logical flow of the experimental procedure.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **N-Benzyl-2-chloroacetamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Benzyl-2-chloroacetamide | C₉H₁₀ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Synthesis of N-Benzyl-2-chloroacetamide from Benzylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079565#synthesis-of-n-benzyl-2-chloroacetamide-from-benzylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com